1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is an intricate organic molecule. Known for its unique structure, it consists of an indene backbone, an amino acid moiety with a tert-butoxycarbonyl (Boc) protecting group, and a methoxy substituent. This compound finds relevance in various fields due to its versatile chemical properties and functional group arrangements.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically begins with the formation of the indene core through Friedel-Crafts alkylation. The methoxy group is introduced via methylation using methyl iodide under basic conditions. The amino group is incorporated using amination reactions, often involving ammonia or an amine in the presence of catalysts. Finally, the tert-butoxycarbonyl protecting group is added using tert-butyl chloroformate (Boc2O) and a base like triethylamine.
Industrial Production Methods: For industrial-scale production, the steps are scaled up, and process optimizations are implemented to ensure high yield and purity. Common practices include continuous flow reactions and the use of automated systems to regulate temperature, pressure, and reaction times meticulously.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically converting methoxy groups to hydroxyl or carbonyl groups using reagents like chromium trioxide or potassium permanganate.
Reduction: : Reduction reactions can target the carboxylic acid group to form corresponding alcohols or aldehydes, employing agents like lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the indene ring or the substituents.
Common Reagents and Conditions
Oxidation: : Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: : Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: : Sodium methoxide, bromine in chloroform.
Major Products Formed
Oxidation: : Hydroxylated or carbonyl derivatives.
Reduction: : Alcohol or aldehyde derivatives.
Substitution: : Various substituted indenyl derivatives depending on the reacting nucleophile or electrophile.
Scientific Research Applications
Chemistry
Building Block: : Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Studies: : The tert-butoxycarbonyl group is often studied for its efficiency in protecting amino functionalities during synthesis.
Biology
Probes and Markers: : Utilized in the development of molecular probes for studying biological systems.
Medicine
Drug Development: : Explored as a scaffold in the synthesis of pharmaceutical candidates with potential therapeutic applications.
Industry
Polymer Synthesis: : Involved in the creation of specialized polymers for advanced materials.
Mechanism of Action
The compound's effects are primarily based on its functional groups:
Amino Group: : Can engage in hydrogen bonding and electrostatic interactions, influencing protein binding and enzyme inhibition.
Methoxy Group: : Alters electronic properties, potentially impacting reactivity and binding affinity.
Indene Backbone: : Provides structural rigidity and contributes to the compound's overall stability.
Comparison with Similar Compounds
Similar Compounds
1-amino-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: : Lacks the tert-butoxycarbonyl group.
1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid: : Lacks the methoxy substituent.
Uniqueness
Functional Group Synergy: : The presence of both tert-butoxycarbonyl and methoxy groups distinguishes it, providing unique reactivity and interaction profiles.
Applications: : The combination of these groups opens up broader applications in drug design and materials science.
This compound's versatility and unique chemical properties make it a valuable subject of study across various scientific disciplines.
Properties
CAS No. |
1691010-23-7 |
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Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.3 |
Purity |
95 |
Origin of Product |
United States |
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